molecular formula C9H6ClF3N2O2S2 B1305684 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride CAS No. 166964-31-4

5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride

Cat. No. B1305684
M. Wt: 330.7 g/mol
InChI Key: BWVNHXIGDZASCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride" is a chemical that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group and the thiophene moiety attached to the pyrazole core suggest that this compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives is facilitated by the use of 1,3,5-Tris(hydrogensulfato) benzene (THSB) as a catalyst, which offers excellent yields and eco-friendly reaction conditions . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), can provide detailed insights into the molecular structure of pyrazole derivatives. For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have been obtained using DFT, which helps in understanding the molecular geometry, potential energy distribution, and sites of reactivity .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be explored through various spectroscopic techniques and theoretical calculations. The molecular electrostatic potential maps can predict sites for electrophilic and nucleophilic attacks, while NBO and NLMO analyses can interpret intramolecular contacts . Additionally, polarographic studies can reveal the reduction processes of pyrazole derivatives in different pH conditions, indicating their electrochemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the compound's polarity and potential biological activity. The thermodynamic properties, such as temperature dependence, can be analyzed to understand the stability and reactivity of the compound under various conditions . Moreover, the synthesis and characterization of related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, provide valuable information on the effects of reaction conditions on the yield and properties of the final product .

Future Directions

  • Sigma-Aldrich: 5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride
  • Sigma-Aldrich: 5-[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Yl]Thiophene-2-Sulfonyl Chloride
  • Tokyo Chemical Industry: 5-Trifluoromethyl-1,3-phenylenediamine

properties

IUPAC Name

5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2O2S2/c1-15-7(9(11,12)13)4-5(14-15)6-2-3-8(18-6)19(10,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVNHXIGDZASCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(S2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379650
Record name 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride

CAS RN

166964-31-4
Record name 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 166964-31-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.